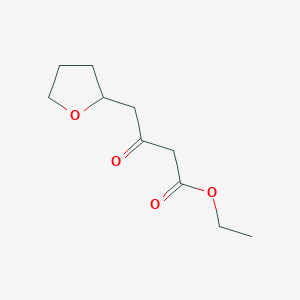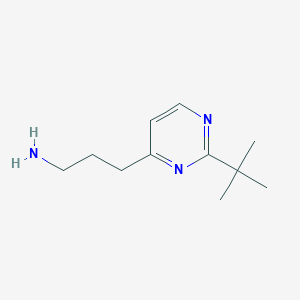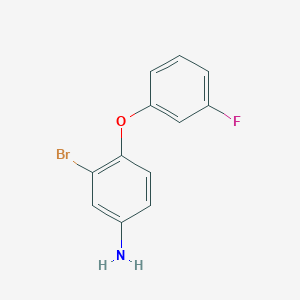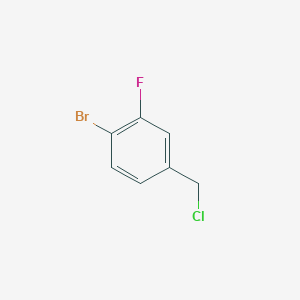
1-Bromo-4-(chloromethyl)-2-fluorobenzene
Übersicht
Beschreibung
“1-Bromo-4-(chloromethyl)-2-fluorobenzene” is a chemical compound with the molecular formula C7H6BrClF . It has a molecular weight of 241.46 . The compound is also known by its IUPAC name, 1-bromo-4-(chloromethyl)-2,3-difluorobenzene .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H6BrClF2/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2H,3H2 . This structure can be visualized using appropriate software that can interpret this InChI code.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 241.46 . Other properties like boiling point, melting point, and density are not available in the searched resources. For detailed properties, please refer to a reliable chemical database.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of complex organic structures, such as in the creation of carbazole derivatives. Cheng-feng Wang's research on the synthesis of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole demonstrates this application, where 1-chloromethyl-4-fluorobenzene is used as a key intermediate (Wang, 2009).
Chemical Reactions and Mechanisms
- Studies on the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, have provided insights into the formation mechanisms of various fluorinated compounds. Research by Hirohide Horio et al. explored the side-reactions during this process, contributing to a deeper understanding of halobenzene reactions (Horio et al., 1996).
Industrial Production
- Guo Xiang-li investigated the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, a key intermediate in the production of fungicides like flusilazole. This study, which involved 1-bromo-4-fluorobenzene, offers insights into industrialized production and cost-reduction strategies (Xiang-li, 2013).
Photofragmentation Studies
- Xi-Bin Gu and colleagues conducted a study on the photodissociation of 1-bromo-4-fluorobenzene. This research contributes to the understanding of the effects of ultraviolet light on halobenzenes and the energy partitioning in these photofragmentation processes (Gu et al., 2001).
Photoreactions and Bond Formation
- Research by D. Bryce-Smith et al. explored the photoreactions of halogenobenzenes, including 1-bromo-4-fluorobenzene, with cyclopentene. This study sheds light on the types of products formed through these reactions, specifically focusing on the insertion into carbon-halogen bonds (Bryce-Smith et al., 1980).
Spectroscopic Analysis
- The infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene have been studied, providing valuable information about the molecular structure and vibrational modes of similar compounds (Seth-Paul & Shino, 1975).
Eigenschaften
IUPAC Name |
1-bromo-4-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHWCSAEYOHMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



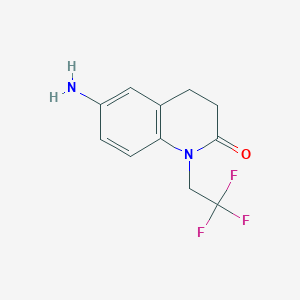
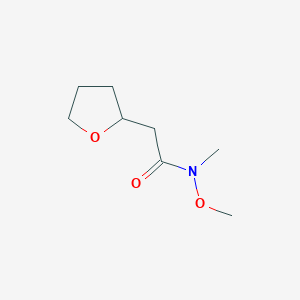
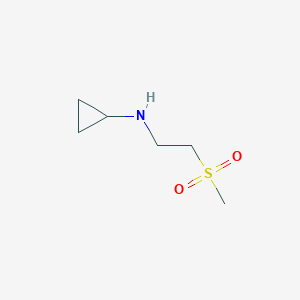

![[3-Methyl-4-(methylsulfanyl)phenyl]methanamine](/img/structure/B1527209.png)

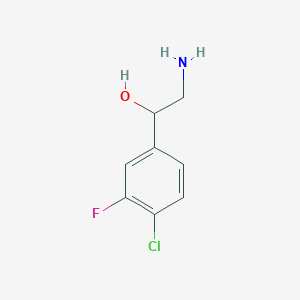
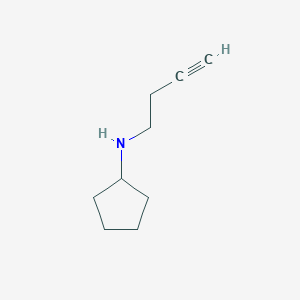
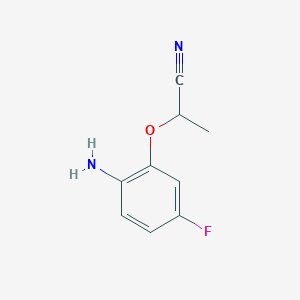
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)

